An In-Depth Technical Guide to 1,4-Bis[(2,5-dimethylphenyl)methyl]benzene
An In-Depth Technical Guide to 1,4-Bis[(2,5-dimethylphenyl)methyl]benzene
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Chemical Intermediate
1,4-Bis[(2,5-dimethylphenyl)methyl]benzene, identified by its CAS number 15742-68-4, is an aromatic hydrocarbon characterized by a central benzene ring substituted at the 1 and 4 positions with 2,5-dimethylbenzyl groups. While not extensively documented in peer-reviewed literature as a standalone subject of study, its structural motifs and classification as a "bulk drug intermediate" by some suppliers suggest its role as a specialized building block in organic synthesis.[1][2] This guide, therefore, synthesizes available data, draws logical inferences from analogous structures and reactions, and presents a comprehensive technical overview to empower researchers in their scientific endeavors. We will delve into its synthesis, physicochemical properties, and potential applications, with a focus on providing a foundational understanding for its use in both materials science and as a potential scaffold in medicinal chemistry.
Physicochemical Properties: A Snapshot
A compilation of the fundamental physicochemical properties of 1,4-Bis[(2,5-dimethylphenyl)methyl]benzene is presented below. It is important to note that some of these values are predicted, as is common for compounds that are primarily used as intermediates rather than as final products.
| Property | Value | Source |
| CAS Number | 15742-68-4 | [][4] |
| Molecular Formula | C₂₄H₂₆ | [][4] |
| Molecular Weight | 314.46 g/mol | [][4] |
| Boiling Point (Predicted) | 447.3 ± 40.0 °C at 760 mmHg | [][4] |
| Density (Predicted) | 1.003 g/cm³ | [][4] |
| Flash Point (Predicted) | 222.4 °C | [4] |
| Refractive Index (Predicted) | 1.579 | [4] |
| XLogP3 | 6.1 | [4] |
Synthesis and Mechanism: A Plausible Friedel-Crafts Approach
The synthesis of 1,4-Bis[(2,5-dimethylphenyl)methyl]benzene can be logically achieved through a Friedel-Crafts alkylation reaction. This classic electrophilic aromatic substitution involves the reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst. In this case, the most probable pathway is the reaction of p-xylene (1,4-dimethylbenzene) with 1,4-bis(chloromethyl)benzene in the presence of a catalyst like aluminum chloride (AlCl₃).
Reaction Mechanism
The reaction proceeds through the following key steps:
-
Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) activates the alkyl halide (1,4-bis(chloromethyl)benzene) to generate a carbocation or a highly polarized complex, which acts as the electrophile.
-
Electrophilic Attack: The electron-rich p-xylene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion.
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the catalyst.
This process occurs at both ends of the 1,4-bis(chloromethyl)benzene molecule to yield the final product.
Caption: Generalized workflow for the Friedel-Crafts alkylation synthesis.
Exemplary Laboratory Protocol
Disclaimer: The following protocol is a representative procedure based on established methods for similar Friedel-Crafts alkylations. It should be adapted and optimized by the user. Appropriate safety precautions must be taken at all times.
Materials:
-
p-Xylene
-
1,4-Bis(chloromethyl)benzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethanol
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ (2.2 equivalents) in anhydrous DCM.
-
Addition of Reactants: Dissolve 1,4-bis(chloromethyl)benzene (1 equivalent) and p-xylene (2.5 equivalents) in anhydrous DCM and add this solution to the dropping funnel.
-
Reaction: Cool the AlCl₃ suspension to 0 °C using an ice bath. Add the solution from the dropping funnel dropwise to the stirred suspension over 30-60 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Transfer the mixture to a separatory funnel and add 1 M HCl. Separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system such as ethanol/hexane to yield the pure product.
Caption: Experimental workflow for synthesis and purification.
Spectroscopic Characterization (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals for the aromatic protons on both the central and the pendant rings, the methylene bridge protons, and the methyl group protons.
-
A singlet for the four equivalent protons on the central benzene ring.
-
Singlets and doublets for the protons on the 2,5-dimethylphenyl rings.
-
A singlet for the four equivalent methylene protons of the benzyl groups.
-
Two singlets for the four equivalent methyl groups on the pendant rings.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each unique carbon atom, including the quaternary carbons, the CH carbons of the aromatic rings, the methylene carbons, and the methyl carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-H stretching of the aromatic rings and the methyl/methylene groups, as well as C=C stretching vibrations within the aromatic rings.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (314.46 g/mol ). Fragmentation patterns would likely involve the cleavage of the benzyl groups.
Applications and Future Directions
In Materials Science
The primary documented application of 1,4-Bis[(2,5-dimethylphenyl)methyl]benzene is in the field of polymer science.[] Its rigid, sterically hindered aromatic structure imparts significant thermal stability, making it a valuable component in the formulation of specialty resins and as a thermal stabilizer for polymers.[][5] The presence of multiple aromatic rings can also contribute to enhanced mechanical properties and chemical resistance in the resulting polymer matrices.[6] Similar structures are known to be used as flame retardant synergists, improving the fire resistance of materials without significantly compromising their mechanical properties.[7]
Potential in Drug Development and Medicinal Chemistry
While there are no specific reports on the use of 1,4-Bis[(2,5-dimethylphenyl)methyl]benzene in drug development, its structural features suggest potential as a scaffold or building block in medicinal chemistry. The rigid central benzene core can serve as a non-rotatable linker to orient pharmacophoric groups in a defined spatial arrangement. The lipophilic nature of the molecule could be exploited in the design of compounds targeting hydrophobic pockets in biological macromolecules.
The 2,5-dimethylphenyl moieties can be further functionalized to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR). This adaptability makes it a potentially interesting starting point for the synthesis of novel therapeutic agents.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 1,4-Bis[(2,5-dimethylphenyl)methyl]benzene is not widely available. However, based on its chemical class as an aromatic hydrocarbon, the following general safety precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[8][9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.[8] Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[11]
For more detailed safety information, it is recommended to consult the MSDS for structurally similar compounds like p-xylene and other alkylated benzenes.
Conclusion
1,4-Bis[(2,5-dimethylphenyl)methyl]benzene represents a chemical entity with established, albeit niche, applications in materials science and untapped potential in the realm of medicinal chemistry. This guide has provided a comprehensive overview based on available data and established chemical principles, offering a solid foundation for researchers and developers. As with any less-characterized compound, further experimental investigation is crucial to fully elucidate its properties and unlock its full potential in various scientific and industrial applications.
References
-
PubChem. (n.d.). 1,4-Bis[(2,5-dimethylphenyl)methyl]benzene. Retrieved from [Link]
-
3M. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Unknown Author. (2025, May 1). Benzene, 1,4-Bis(1-Methylhell)-, Homopolymer's unique advantages in flame retardant synergists. Retrieved from [Link]
-
MG Chemicals. (2025, October 28). Safety data sheet. Retrieved from [Link]
- Google Patents. (n.d.). NL7015742A.
- Google Patents. (n.d.). US6274754B1 - Preparation of bis(3-aminopropyldimethylsilyl)benzene compounds.
- Google Patents. (1976, June 29). United States Patent.
- Google Patents. (n.d.). US3064055A - Preparation of 1, 4-bis(diphenylphosphino) benzene.
- Google Patents. (n.d.). US8785427B2 - Enzymatic process for obtaining 17 alpha-monoesters of cortexolone and/or its 9,11-dehydroderivatives.
-
PubChem. (n.d.). Wet granulation using a water sequestering agent - Patent US-8263122-B2. Retrieved from [Link]
-
USPTO. (n.d.). Application Data. Retrieved from [Link]
- Google Patents. (n.d.). US3575905A - Heat stabilizers for polyvinyl chloride and similar polymers.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. echemi.com [echemi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. valtris.com [valtris.com]
- 6. chemimpex.com [chemimpex.com]
- 7. jssunton.com [jssunton.com]
- 8. angenechemical.com [angenechemical.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
